Mivotilate

Overview

Description

Mivotilate is an aromatic amide, an isopropyl ester, and a secondary carboxamide . It is a small molecule drug .

Synthesis Analysis

Mivotilate is a potent activator of the aryl hydrocarbon receptor . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . It is known to induce cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon (Ah) receptor .

Molecular Structure Analysis

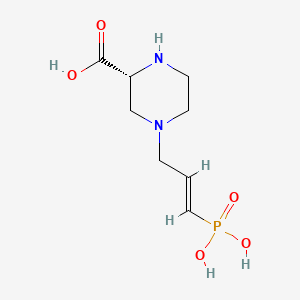

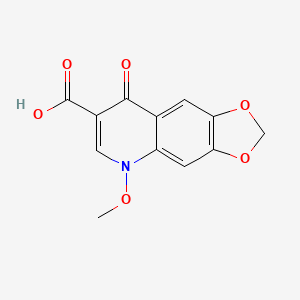

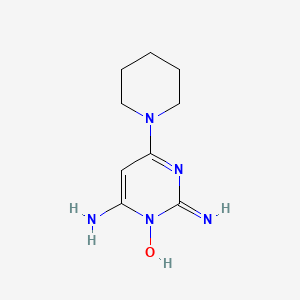

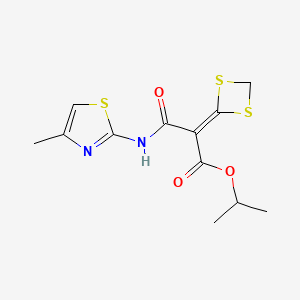

The molecular formula of Mivotilate is C12H14N2O3S3 . Its IUPAC name is propan-2-yl 2- (1,3-dithietan-2-ylidene)-3- [ (4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate .

Chemical Reactions Analysis

Mivotilate is a nontoxic, potent activator of the aryl hydrocarbon receptor . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . Mivotilate induces cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon (Ah) receptor .

Physical And Chemical Properties Analysis

The molecular weight of Mivotilate is 330.5 g/mol . It is an aromatic amide, an isopropyl ester, and a secondary carboxamide .

Scientific Research Applications

Drug Targets and Mechanisms

Mivotilate is a small molecule drug that targets CYPs (Cytochrome P450) . It acts as a CYPs modulator , Lipid peroxidation inhibitor , and Protein biosynthesis stimulant . This makes it a versatile compound in scientific research, particularly in studies related to these biological processes .

Therapeutic Areas

Mivotilate has been used in the therapeutic areas of Neoplasms , Infectious Diseases , and Digestive System Disorders . This broad range of applications allows researchers to study its effects in various disease contexts .

Active Indications

Mivotilate has been actively indicated for Hepatitis B , Liver Diseases , and Neoplasms . This means it has been used in clinical trials for these conditions, providing valuable data for researchers .

Molecular Structure

The molecular formula of Mivotilate is C12H14N2O3S3 . Its unique structure, which includes an aromatic amide, an isopropyl ester, and a secondary carboxamide , makes it an interesting subject for structural biology and chemistry research .

Aryl Hydrocarbon Receptor (AhR) Activation

Mivotilate has been found to activate the aryl hydrocarbon receptor (AhR), a transcription factor traditionally activated by exogenous polyaromatic and halogenated aromatic hydrocarbon (PAH/HAH) ligands . This suggests that Mivotilate could be used in research studying the AhR pathway and its role in xenobiotic metabolism .

Potential for Therapeutic Interventions

Given its diverse mechanisms of action and broad therapeutic indications, Mivotilate holds great promise for developing therapeutic interventions. It can be used in preclinical and clinical studies to evaluate its efficacy and safety in various disease models.

Origin and Development

Mivotilate was initially developed by Yuhan Corp. . Studying the development and approval process of Mivotilate can provide insights into drug discovery and development, regulatory approval, and post-marketing surveillance .

Mechanism of Action

Target of Action

Mivotilate, also known as YH-439, primarily targets Cytochrome P450 (CYPs) . CYPs are a group of enzymes that play a crucial role in the metabolism of organic substances, including drugs and endogenous compounds. They are involved in various biological processes such as drug metabolism, synthesis of cholesterol, steroids, and other lipids .

Mode of Action

Mivotilate acts as a modulator of CYPs . It has a unique mode of interaction that tolerates the mutation of histidine 285 to tyrosine in the ligand-binding domain (LBD) of the aryl hydrocarbon receptor (AhR) . This unique interaction mode is distinct from the binding mode of well-characterized polyaromatic and halogenated aromatic hydrocarbon (PAH/HAH) ligands .

Biochemical Pathways

Mivotilate affects the biochemical pathways involving the AhR . The AhR is traditionally defined as a transcription factor activated by exogenous PAH/HAH ligands. Active AhR induces genes involved in xenobiotic metabolism, including cytochrome P4501A1, which functions to metabolize activating ligands . Recent studies implicate ahr in biological events that are apparently unrelated to the xenobiotic response, implying that endogenous activation mechanisms exist .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . Undesirable pharmacokinetic properties and unacceptable toxicity pose potential risks to human health and the environment, and constitute principal causes of drug development failure .

Result of Action

Mivotilate is a potent, non-toxic activator of the AhR and functions as a hepatoprotective agent . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . Mivotilate induces cytochromes P4501A1/2 (CYP1A1/2) through the AhR .

properties

IUPAC Name |

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUWUGULFOVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156348 | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mivotilate | |

CAS RN |

130112-42-4, 126164-80-5 | |

| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.